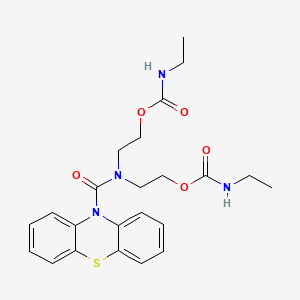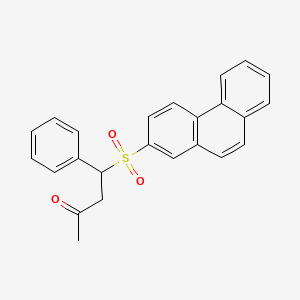
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one is a complex organic compound that features a phenanthrene moiety attached to a sulfonyl group and a phenylbutanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one typically involves the sulfonation of phenanthrene with sulfuric acid, followed by neutralization with sodium hydroxide to produce sodium phenanthrene-2-sulfonate . This intermediate is then treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to yield phenanthrene-2-sulfonyl chloride . The final step involves the reaction of phenanthrene-2-sulfonyl chloride with 4-phenylbutan-2-one under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the butanone structure can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Oxidized phenanthrene derivatives.
Reduction: 4-(Phenanthrene-2-sulfonyl)-4-phenylbutanol.
Substitution: Sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenanthrene moiety may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene-2-sulfonyl chloride: A precursor in the synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one.
4-Phenylbutan-2-one: Another precursor used in the synthesis.
Phenanthrene derivatives: Compounds with similar phenanthrene structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the phenanthrene moiety and the sulfonyl group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63279-92-5 |
|---|---|
Molekularformel |
C24H20O3S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-phenanthren-2-ylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C24H20O3S/c1-17(25)15-24(19-8-3-2-4-9-19)28(26,27)21-13-14-23-20(16-21)12-11-18-7-5-6-10-22(18)23/h2-14,16,24H,15H2,1H3 |
InChI-Schlüssel |
NRNFSRCIBYRIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


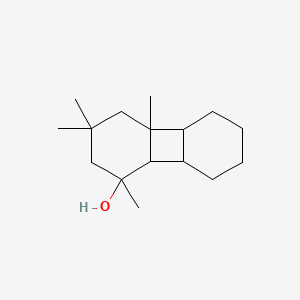
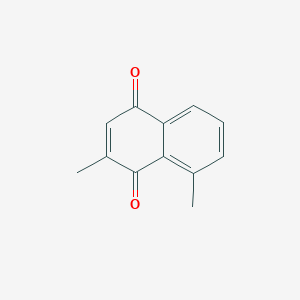


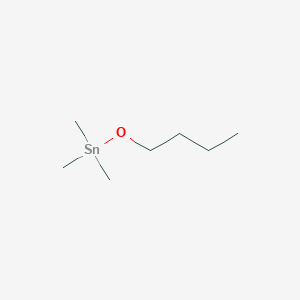

![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
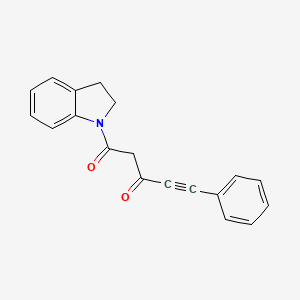
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
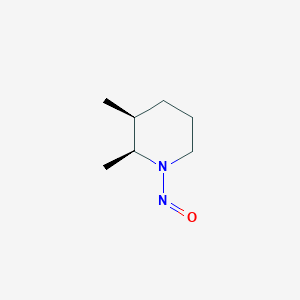
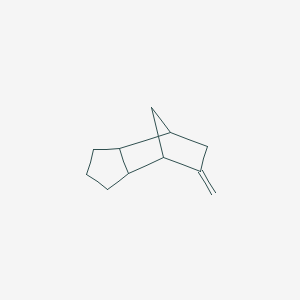
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
